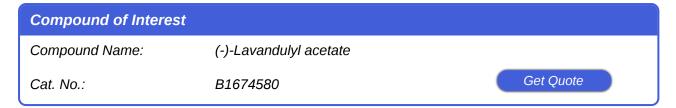


physicochemical properties of (-)-Lavandulyl acetate

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An In-depth Technical Guide on the Physicochemical Properties of (-)-Lavandulyl Acetate

This technical guide provides a comprehensive overview of the core physicochemical properties of **(-)-Lavandulyl acetate**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Physicochemical Data Summary

(-)-Lavandulyl acetate is a naturally occurring monoterpene ester found in lavender oil, contributing to its characteristic floral and slightly fruity aroma.[1] The following table summarizes its key physicochemical properties.



Property	Value	Conditions	Reference(s)
Molecular Formula	C12H20O2	[2][3][4][5]	
Molecular Weight	196.29 g/mol	[2][5]	
Appearance	Colorless to pale yellow, clear liquid	(est.)	[6]
Boiling Point	228.00 to 229.00 °C	@ 760.00 mm Hg	[6][7][8]
61-63 °C	@ 0.3 Torr		_
281.5 °C	[5]		-
Melting Point	17.12 °C	(EPI Suite)	[4]
Density / Specific Gravity	0.947 g/mL	@ 20 °C	[9][10]
0.90900 to 0.91500	@ 25.00 °C	[7][8]	
Refractive Index	1.45300 to 1.45900	@ 20.00 °C	[7][8]
1.459	@ 20 °C	[9]	
Solubility	Soluble in alcohol and organic solvents.	[5][7]	
Water: 6.816 mg/L	@ 25 °C (est.)	[4][6][7]	
Flash Point	159.00 °F (70.56 °C)	TCC	[6][7][8]
194 °F (90 °C)	[9]		
Vapor Pressure	0.072000 mmHg	@ 25.00 °C (est.)	[6][7][8]
logP (o/w)	3.518	(est.)	[6][7]
Kovats Retention Index	1267-1291	Standard non-polar column	[11][12]

Experimental Protocols



The characterization of **(-)-Lavandulyl acetate** and its quantification in essential oils relies on several standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying volatile compounds like (-)-Lavandulyl acetate in complex mixtures such as essential oils.[13]

- Sample Preparation: Lavender essential oil samples are diluted in a suitable solvent (e.g., hexane or ethyl acetate).[14][15]
- Gas Chromatography:
 - Injection: A small volume (e.g., 0.2 μL) of the prepared sample is injected into the GC system in split mode (e.g., 40:1) to prevent column overloading. The injector temperature is maintained at a high temperature (e.g., 220 °C) to ensure rapid volatilization of the sample.[13]
 - Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5MS).[13] A typical oven temperature program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 246 °C) at a specific rate (e.g., 3 °C/min).[13]
- Mass Spectrometry:
 - Ionization: As compounds elute from the GC column, they enter the mass spectrometer,
 where they are ionized, typically by electron impact (EI).
 - Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The mass spectra are acquired over a specific range (e.g., 40 to 415 m/z).[13]
- Data Analysis: The identification of (-)-Lavandulyl acetate is achieved by comparing its
 retention time and mass spectrum with those of a known standard or with entries in a
 spectral library (e.g., NIST). Quantification is typically performed using the normalization
 procedure, where the peak area of the compound is expressed as a percentage of the total
 area of all detected peaks.[15]



Determination of Physicochemical Properties

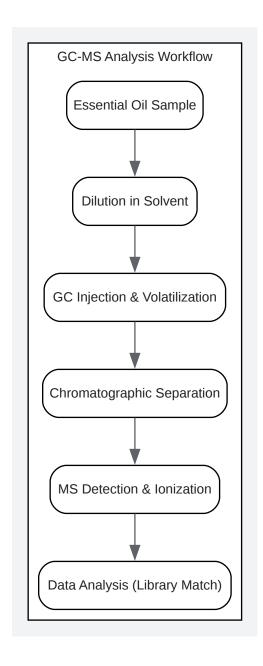
- Refractive Index: Measured using a refractometer at a specified temperature (typically 20°C),
 as per standard methods like those described in pharmacopeias.[15]
- Relative Density: Determined using a pycnometer or a density meter at a specified temperature (e.g., 20°C or 25°C).[15]
- Optical Rotation: Measured using a polarimeter to determine the specific rotation of the enantiomer, which distinguishes (-) from (+) isomers.[15]
- Boiling Point: Determined by distillation under controlled pressure (e.g., 760 mm Hg) or by using techniques like differential scanning calorimetry (DSC).
- Flash Point: Measured using a Tag Closed Cup (TCC) tester.[7]

Visualizations

Analytical and Biosynthetic Workflows

The following diagrams illustrate a typical analytical workflow for identifying **(-)-Lavandulyl acetate** and a biosynthetic pathway for its production.

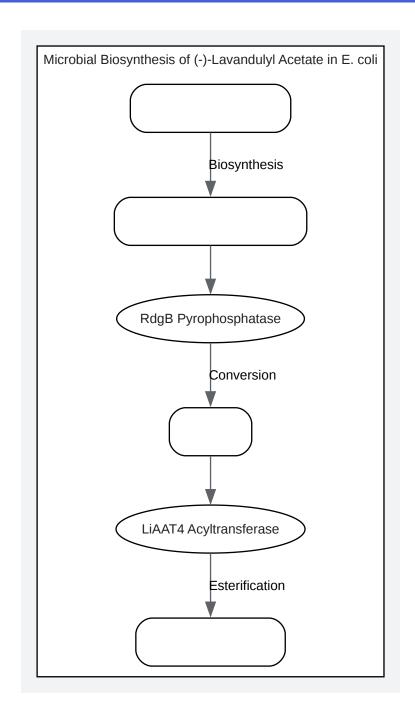




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Caption: Workflow for GC-MS analysis of (-)-Lavandulyl acetate.





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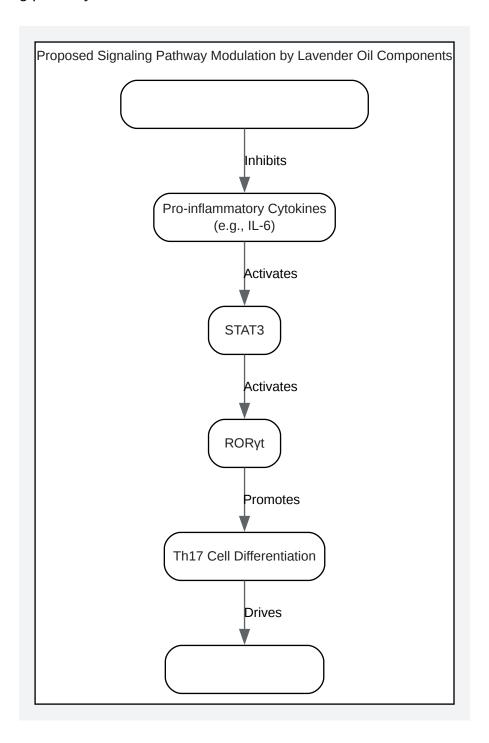
Caption: Biosynthesis of (-)-Lavandulyl acetate in engineered E. coli.[14][16]

Associated Signaling Pathway

While not a direct property of the molecule itself, understanding the biological context is crucial. Lavender essential oil, of which **(-)-Lavandulyl acetate** is a component, has been studied for



its therapeutic effects, such as in atopic dermatitis, potentially through the modulation of specific signaling pathways.



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Caption: STAT3/RORyt pathway in atopic dermatitis, modulated by lavender oil.[17]



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